molecular formula C13H21NO7 B13785002 {[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate CAS No. 6974-34-1

{[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate

Cat. No.: B13785002
CAS No.: 6974-34-1
M. Wt: 303.31 g/mol
InChI Key: VRQHUGPMGXNRMU-UHFFFAOYSA-N
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Description

{[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate is a chemical compound with the molecular formula C13H21NO7 and a molecular weight of 303.312 g/mol . This compound is known for its unique structure, which includes multiple acetyloxy groups and an imino linkage, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of {[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate typically involves the reaction of acetic anhydride with a suitable precursor containing the imino and diethane-2,1-diyl groups. The reaction conditions often require a catalyst and controlled temperature to ensure the proper formation of the desired product. Industrial production methods may involve large-scale reactions in specialized reactors to maintain the purity and yield of the compound .

Chemical Reactions Analysis

{[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate undergoes various chemical reactions, including:

Scientific Research Applications

{[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.

    Industry: It is utilized in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism of action of {[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy groups can undergo hydrolysis, releasing acetic acid and altering the local pH, which can affect enzyme activity. The imino group can form hydrogen bonds with target molecules, influencing their function and stability .

Comparison with Similar Compounds

Similar compounds to {[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate include:

The uniqueness of this compound lies in its specific combination of acetyloxy and imino groups, which confer distinct chemical and biological properties.

Properties

CAS No.

6974-34-1

Molecular Formula

C13H21NO7

Molecular Weight

303.31 g/mol

IUPAC Name

2-[2-acetyloxyethyl(2-acetyloxypropanoyl)amino]ethyl acetate

InChI

InChI=1S/C13H21NO7/c1-9(21-12(4)17)13(18)14(5-7-19-10(2)15)6-8-20-11(3)16/h9H,5-8H2,1-4H3

InChI Key

VRQHUGPMGXNRMU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(CCOC(=O)C)CCOC(=O)C)OC(=O)C

Origin of Product

United States

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